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Abstract
This application note provides detailed protocols for the identification and quantification of 1-

cyclopropionyl-N-methyl-N-isopropyllysergamide (1cP-MiPLA), a novel psychoactive

substance (NPS) and an analog of lysergic acid diethylamide (LSD), in seized drug samples.

Methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High-

Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) are

presented, offering protocols for both qualitative and quantitative analyses. This document is

intended for researchers, forensic scientists, and drug development professionals involved in

the analysis of emerging synthetic drugs.

Introduction
The proliferation of NPS continues to pose a significant challenge to forensic laboratories and

public health. 1cP-MiPLA is a lysergamide derivative that has emerged on the illicit drug

market.[1][2] Structurally similar to LSD, it is crucial to have validated and reliable analytical

methods for its unambiguous identification in seized materials, such as blotter paper.[3] This

note details protocols that enable the separation of 1cP-MiPLA from its isomers and other

related compounds, ensuring accurate identification for forensic purposes.[1][2][4]

Analytical Methods
Two primary analytical techniques are detailed for the analysis of 1cP-MiPLA: GC-MS for

qualitative identification and UHPLC-MS/MS for highly sensitive quantification.
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Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the identification of volatile and semi-volatile compounds.

However, care must be taken with LSD analogs, as some may undergo degradation or

deacylation during analysis, particularly in certain solvents like methanol.[2][4][5][6] Acetonitrile

is a more suitable solvent for 1cP-MiPLA analysis, as deacylation has not been observed in

this solvent.[1][6]

2.1.1. Experimental Protocol: GC-MS

Sample Preparation:

Excise a portion of the seized sample (e.g., a 2 mm square from a blotter sheet).[7]

Extract the sample with 1 mL of a suitable solvent such as acetonitrile, acetone, diethyl

ether, or dichloromethane.[1][2][4][7] Methanol should be avoided as it can cause

alcoholysis of some LSD analogs.[2][4]

Sonicate the sample for 15 minutes.[7]

Filter the extract through a 0.22 µm syringe filter into an autosampler vial.

Instrumentation:

A standard gas chromatograph coupled to a mass spectrometer with an electron ionization

(EI) source.

Chromatographic Conditions:

Column: HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

Injector Temperature: 280 °C

Oven Temperature Program: Initial temperature of 120 °C held for 1 minute, then ramped

at 15 °C/min to 280 °C and held for 5 minutes.[8]

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
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Injection Volume: 1 µL (splitless mode).

Mass Spectrometry Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Scan Range: m/z 40-550.

Expected Results:

The elution order of 1cP-MiPLA is typically after its isomer 1cP-LSD.[1][2][4] In one study,

the retention time for 1cP-MiPLA was 32.345 minutes.[1]

Key mass fragments for lysergamide analogs include m/z 221, 207, 196, 181, 167, and

154.[2][4][6] For analogs with an N-methyl-isopropyl group like MiPLA, characteristic

fragments at m/z 72 and 58 are observed.[1][9] The molecular ion for 1cP-MiPLA is

expected at m/z 391.[1]

Ultra-High-Performance Liquid Chromatography-Tandem
Mass Spectrometry (UHPLC-MS/MS)
UHPLC-MS/MS provides high sensitivity and selectivity, making it ideal for the trace analysis

and quantification of 1cP-MiPLA, particularly in complex matrices or when low concentrations

are expected.[10][11]

2.2.1. Experimental Protocol: UHPLC-MS/MS

Sample Preparation:

Follow the same extraction procedure as for GC-MS (Section 2.1.1), using acetonitrile as

the solvent.

The extract can be diluted as necessary with the initial mobile phase composition.
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Instrumentation:

A UHPLC system coupled to a triple quadrupole (QqQ) or a high-resolution mass

spectrometer (e.g., Q-TOF).

Chromatographic Conditions:

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).[8]

Mobile Phase A: 0.1% formic acid in water.[7][12]

Mobile Phase B: 0.1% formic acid in acetonitrile.[7][12]

Gradient: A typical gradient would be 5% B to 95% B over 10 minutes, followed by a hold

and re-equilibration.[7][12]

Flow Rate: 0.3 mL/min.[7][12]

Column Temperature: 40 °C.[8]

Injection Volume: 1 µL.[12]

Mass Spectrometry Conditions:

Ionization Mode: Electrospray Ionization (ESI), positive mode.

Source Temperature: 550 °C.[7][12]

Ion Spray Voltage: 5500 V.[7][12]

Detection Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor-to-

product ion transitions should be optimized for 1cP-MiPLA. The protonated molecule

[M+H]⁺ for 1cP-MiPLA is m/z 392.[8]

High-Resolution MS: For accurate mass measurement, a scan range of m/z 100-650 can

be used.[8]

Quantitative Data
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The following table summarizes the quantitative performance of a validated UHPLC-MS/MS

method for the analysis of various LSD analogs, including 1cP-MiPLA, in biological samples,

which can be indicative of the performance achievable for seized material analysis.[10][11]

Analyte
Limit of
Quantification
(LOQ) (pg/mL)

Precision
(%RSD)

Accuracy (%) Recovery (%)

1cP-MiPLA 0.5 ≤ 15.8 ± 14.4 80.6 - 118.6

1cP-LSD 0.5 ≤ 15.8 ± 14.4 80.6 - 118.6

LSD 0.5 ≤ 15.8 ± 14.4 80.6 - 118.6

MiPLA 0.5 ≤ 15.8 ± 14.4 80.6 - 118.6

Data adapted from a study on biological samples, demonstrating the high sensitivity of the

UHPLC-MS/MS method.[10][11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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